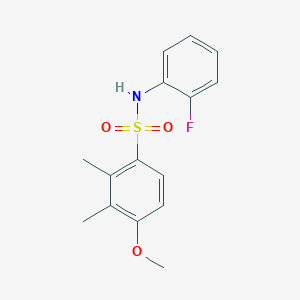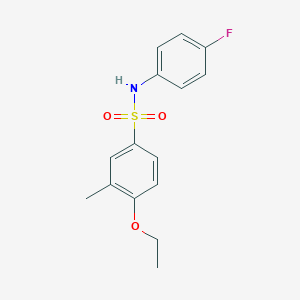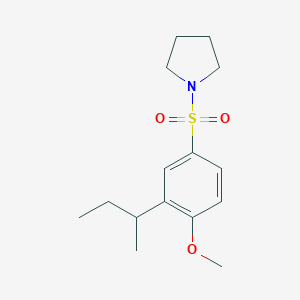
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Therefore, SYK inhibitors have emerged as a promising therapeutic strategy for the treatment of B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide inhibits SYK by binding to its ATP-binding site, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. Specifically, 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide inhibits the phosphorylation of B-cell linker protein (BLNK) and downstream effectors such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BTK).
Biochemical and Physiological Effects:
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to induce apoptosis in B-cells, both in vitro and in vivo. It also inhibits the proliferation and survival of B-cells by blocking B-cell receptor signaling. In addition, 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide is its potency and selectivity for SYK, which makes it a useful tool for studying the role of SYK in B-cell signaling and function. However, one limitation is that 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide may not fully recapitulate the effects of genetic knockout or knockdown of SYK, which may have additional or compensatory effects on downstream signaling pathways.
Direcciones Futuras
There are several future directions for the development and application of SYK inhibitors such as 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide. One area of interest is the combination of SYK inhibitors with other targeted therapies, such as BTK inhibitors or immune checkpoint inhibitors, to improve their efficacy and reduce the risk of resistance. Another area of interest is the use of SYK inhibitors in autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell function and cytokine production. Finally, the development of more potent and selective SYK inhibitors may lead to improved therapeutic outcomes and reduced toxicity.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chloro-2,5-dimethylbenzenesulfonamide with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 3-pyridinecarboxaldehyde in the presence of a palladium catalyst to form the desired product. The final step involves the introduction of a propoxy group using propyl bromide and potassium carbonate.
Aplicaciones Científicas De Investigación
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide was also shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells.
Propiedades
Nombre del producto |
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C16H20N2O3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-propoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-4-8-21-15-9-13(3)16(10-12(15)2)22(19,20)18-14-6-5-7-17-11-14/h5-7,9-11,18H,4,8H2,1-3H3 |
Clave InChI |
HBDVURGDTBQSDZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
SMILES canónico |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)


![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)




